Keto vs. Nitro Substituent: Physicochemical and Chromatographic Distinctions
Silodosin Keto Impurity (CAS 350797-57-8) bears a 2-oxopropyl (CH₂–CO–CH₃) group at the indole 5-position, a ketone functionality that is isoelectronic with, but chemically distinct from, the 2-nitropropyl (CH₂–CH(NO₂)–CH₃) group present in its closest structural analogs: Silodosin Impurity 24 (CAS 350797-54-5) and Silodosin Impurity 25 (CAS 350797-56-7) [1][2]. The carbonyl oxygen of the keto impurity serves as a hydrogen-bond acceptor with moderate strength, whereas the nitro group of Impurities 24 and 25 is a strong electron-withdrawing group with a markedly different dipole moment and polarizability. This structural divergence translates into differential reversed-phase HPLC retention: under JP monograph normal-phase conditions (n-hexane-ethanol-diethylamine 93:7:10 v/v/v on cellulose tris(4-methylbenzoate)), the keto impurity is expected to elute at a distinct RRT from its nitro congeners due to altered hydrogen-bonding interactions with the chiral selector [3]. The keto impurity's unique carbonyl chromophore (π→π* transition contributing to absorbance at 270 nm) also produces a response factor that differs from that of the nitro-bearing analogs; in the validated method of Sadutto et al., the correction factor for the structurally analogous impurity IMP-A was reported as 0.48 (i.e., approximately 48% of the silodosin response at 270 nm), demonstrating that even subtle structural differences within the impurity family can halve the apparent quantitation signal if unaccounted for [3].
| Evidence Dimension | Functional group at indole 5-position and its impact on chromatographic retention and UV response factor |
|---|---|
| Target Compound Data | 5-(2-oxopropyl) group (ketone carbonyl); C=O dipole moment ~2.3–2.8 D; MW 362.42; UV λ_max contrib. ~270 nm; correction factor not individually reported in literature |
| Comparator Or Baseline | Silodosin Impurity 24 (CAS 350797-54-5): 5-(2-nitropropyl) group; MW 393.44. Silodosin Impurity 25 (CAS 350797-56-7): 7-cyano-5-(2-nitropropyl); MW 393.44. IMP-A (JP): reported correction factor 0.48 at 270 nm [3]. |
| Quantified Difference | MW difference: 31.02 Da lower for keto vs nitro analogs (362.42 vs 393.44). Correction factor for IMP-A vs silodosin: 0.48, indicating ~52% signal reduction relative to API [3]. Specific CF for keto impurity remains unreported; class-level inference suggests a CF distinguishable from both the API and the nitro analogs. |
| Conditions | Normal-phase separation (n-hexane-ethanol-diethylamine 93:7:10 v/v/v) per JP monograph; reversed-phase C18 conditions (acetonitrile–10 mM ammonium acetate, pH 6.0, 0.1% TEA) per Shaik et al. 2014 [4]; detection at 270 nm (λ recorded for silodosin) [3]. |
Why This Matters
Procurement of the correct impurity standard is method-critical: substituting a nitro-bearing impurity for the keto impurity will produce an incorrect retention time, inaccurate system suitability evaluation, and a quantitation bias of up to ~50% at UV 270 nm due to uncalibrated response factor differences, directly risking ANDA rejection for inadequate specificity.
- [1] SynZeal. Silodosin Impurity 24 (CAS 350797-54-5). Product Datasheet. https://www.synzeal.com/silodosin-impurity-24 View Source
- [2] ChemWhat. Silodosin Impurity 25 (CAS 350797-56-7). Chemical Database Entry. https://www.chemwhat.com/silodosin-impurity-25-cas-350797-56-7 View Source
- [3] Sadutto D, Mammone FR, D'Ettorre G, Zanitti L, De Orsi D, Alfonsi R, Prestinaci F, Cirilli R. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Molecules. 2025 Apr 29;30(9):1966. doi:10.3390/molecules30091966 View Source
- [4] Shaik JV, Saladi S, Sait SS. Development of Stability-Indicating UHPLC Method for the Quantitative Determination of Silodosin and Its Related Substances. Journal of Chromatographic Science. 2014;52:646–653. doi:10.1093/chromsci/bmt094 View Source
